molecular formula C14H16BrN3OS B11370518 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-ethylbutanamide

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-ethylbutanamide

Cat. No.: B11370518
M. Wt: 354.27 g/mol
InChI Key: BWPPXJDYFVRKKI-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-ethylbutanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-ethylbutanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromobenzenamine with thiocarbonyl compounds to form the thiadiazole ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-ethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-ethylbutanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The thiadiazole ring plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenyl)-1,2,4-triazole
  • 4-(4-bromophenyl)-5-phenyl-1,2,4-thiadiazole
  • 4-(4-bromophenyl)-1,3,4-thiadiazole

Uniqueness

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-ethylbutanamide is unique due to its specific substitution pattern and the presence of the ethylbutanamide side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H16BrN3OS

Molecular Weight

354.27 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-ethylbutanamide

InChI

InChI=1S/C14H16BrN3OS/c1-3-9(4-2)13(19)17-14-16-12(18-20-14)10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3,(H,16,17,18,19)

InChI Key

BWPPXJDYFVRKKI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NC(=NS1)C2=CC=C(C=C2)Br

Origin of Product

United States

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